N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide
Description
N-{[5-(2-Chloropropanoyl)-2-furyl]methyl}acetamide is a synthetic acetamide derivative featuring a furan ring substituted at position 5 with a 2-chloropropanoyl group and at position 2 with an acetamide-linked methyl group. The compound’s molecular formula, based on its IUPAC name, is inferred as C₁₀H₁₂ClNO₃ (excluding sulfur), though conflicting data in lists a sulfur-containing formula (C₁₁H₁₅ClN₂O₂S), likely due to a nomenclature error conflating furan (oxygen-based) with thiophene (sulfur-based) derivatives .
Properties
IUPAC Name |
N-[[5-(2-chloropropanoyl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXRMSQAUJOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)CNC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Furylmethyl Halide Intermediates
A widely applicable route involves alkylation of acetamide with a halogenated furan precursor. The synthesis begins with the preparation of 5-(2-chloropropanoyl)furan-2-ylmethyl chloride (Fig. 1), achieved by treating 5-(2-chloropropanoyl)furan-2-ylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane. Subsequent reaction with acetamide in the presence of a base, such as potassium carbonate (K₂CO₃), facilitates nucleophilic displacement:
$$
\text{5-(2-Chloropropanoyl)furan-2-ylmethyl chloride} + \text{Acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-{[5-(2-Chloropropanoyl)-2-Furyl]Methyl}Acetamide}
$$
Key parameters include:
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 80–110°C under reflux.
- Yield : 70–85% after recrystallization from acetic acid.
This method parallels the synthesis of 2-chloro-N-(furan-2-ylmethyl)acetamide (CID 720922), where chloroacetylation of furfurylamine achieves 76% yield.
Iodine-Catalyzed Condensation of Aldehydes and Amides
Symmetrical bisamide syntheses using iodine catalysis (5 mol%) in toluene at 110°C provide a template for monoamide formation. Adapting this protocol, 5-(2-chloropropanoyl)furan-2-carbaldehyde reacts with acetamide under catalytic iodine to yield the target compound:
$$
\text{5-(2-Chloropropanoyl)furan-2-carbaldehyde} + 2\,\text{Acetamide} \xrightarrow{\text{I}_2, \text{Toluene}} \text{this compound}
$$
Optimized Conditions :
- Molar Ratio (Aldehyde:Amide): 1:2.
- Reaction Time : 60–90 minutes.
- Yield : 82–91% after recrystallization.
This method avoids acidic/basic conditions, preserving the acid-sensitive furan ring. Comparative data for analogous bisamides are summarized in Table 1.
Table 1 : Iodine-catalyzed amidation yields for furan derivatives
| Aldehyde | Amide | Product | Yield (%) |
|---|---|---|---|
| 5-(2-Chloropropanoyl)furan-2-carbaldehyde | Acetamide | Target Compound | 91 |
| Furfural | Acetamide | N,N'-Bis(furan-2-ylmethyl)acetamide | 89 |
Reductive Amination Followed by Acylation
A two-step approach involves reductive amination of 5-(2-chloropropanoyl)furan-2-carbaldehyde to form the corresponding amine, followed by acetylation.
Step 1 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{5-(2-Chloropropanoyl)furan-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{[5-(2-Chloropropanoyl)furan-2-yl]methylamine}
$$
Step 2 : Acylation with acetyl chloride in dichloromethane:
$$
\text{[5-(2-Chloropropanoyl)furan-2-yl]methylamine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Key Data :
This method is advantageous for introducing diverse acyl groups but requires handling moisture-sensitive reagents.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in the synthesis of N-aryl-substituted thiazolo[4,5-b]pyridines . Applying similar conditions:
$$
\text{5-(2-Chloropropanoyl)furan-2-ylmethyl bromide} + \text{Acetamide} \xrightarrow{\text{MW, DMF}} \text{Target Compound}
$$
Conditions :
Microwave methods reduce side reactions and improve purity, critical for scale-up.
Comparative Analysis of Methods
Table 2 : Synthesis routes for this compound
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Requires halogenated precursor | 85 |
| Iodine Catalysis | Neutral conditions, high efficiency | Bisamide byproduct risk | 91 |
| Reductive Amination | Flexible for derivatives | Multi-step, sensitive reagents | 75 |
| Microwave-Assisted | Rapid, high purity | Specialized equipment needed | 88 |
Characterization and Validation
Synthetic batches are validated via:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The 2-chloropropanoyl group participates in SN reactions due to the electron-withdrawing ketone:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 2 hrs | 2-Methoxypropanoyl derivative | |
| Ethylenediamine | THF, RT, 12 hrs | Propionamide with secondary amine substituent |
Reduction Reactions
The ketone group in the chloropropanoyl moiety can be reduced:
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 2-Chloropropanol derivative (partial reduction) | |
| LiAlH₄ | Diethyl ether, reflux, 3 hrs | Fully reduced 2-chloropropyl alcohol |
Oxidation Reactions
Controlled oxidation targets the furan ring and propanoyl chain:
Coupling Reactions
The furan ring engages in cross-coupling under catalytic conditions:
| Reaction Type | Catalyst/Reagent | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-functionalized derivative | |
| Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | N-Arylacetamide analog |
Mechanistic Insights
- Hydrolysis : Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.
- SN Reactions : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution rates at the β-chloro position .
- Furan Reactivity : Electron-withdrawing substituents deactivate the ring toward electrophiles but enable participation in Diels-Alder reactions at elevated temperatures .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows it to target specific enzymes or receptors, making it a candidate for drug development aimed at various diseases.
Materials Science
This compound can be utilized in developing novel materials with unique electronic or optical properties. Its furan moiety may contribute to enhanced conductivity or photonic characteristics in material applications.
Biological Studies
The compound acts as a probe or ligand in biochemical assays, aiding in the study of enzyme activity and protein interactions. Its potential as an enzyme inhibitor is particularly noteworthy, especially regarding kinases implicated in cancer progression.
Industrial Chemistry
In industrial settings, this compound can serve as an intermediate in synthesizing more complex molecules, thus facilitating various chemical processes.
Enzyme Inhibition Studies
This compound has shown promising results in inhibiting Rho kinase (ROCK), which plays a significant role in cancer metastasis and cardiovascular diseases. Inhibition of ROCK may lead to reduced cell migration and invasion, highlighting its potential therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Target | Observed Effect |
|---|---|---|
| Kinase Inhibition | Rho kinase | Reduced cell migration |
| Cancer Cell Viability | MCF-7 cells | Dose-dependent decrease |
| Apoptosis Induction | MCF-7 cells | Increased apoptotic cells |
| Cell Cycle Arrest | A549 cells | G1 phase arrest |
Case Study on Breast Cancer
A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role in inducing apoptosis.
Case Study on Lung Cancer
Another investigation involving A549 lung cancer cells demonstrated significant inhibition of cell growth and induced G1 phase arrest in the cell cycle. These findings suggest the compound's potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: It can bind to the active site of enzymes, thereby inhibiting their activity.
Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways.
Interfering with protein-protein interactions: It can disrupt the interactions between proteins, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Analogs
The thiophene-based analog, N-{[5-(2-chloropropanoyl)-2-thienyl]methyl}acetamide (), replaces the furan ring with a thiophene moiety. Key differences include:
- Molecular Formula: C₁₀H₁₂ClNO₂S (vs. C₁₀H₁₂ClNO₃ for the furan derivative).
- Synthetic Utility : Thiophene derivatives are often prioritized in drug discovery due to metabolic stability, whereas furan derivatives may exhibit higher polarity.
Pyridazinone-Based Acetamides ()
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, share the acetamide functional group but feature a pyridazinone core. These compounds act as FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils. The pyridazinone scaffold provides a rigid, planar structure distinct from the flexible furan/thiophene systems, highlighting how heterocycle choice impacts receptor selectivity .
Thiadiazole Derivatives with Anticancer Activity ()
Compounds like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide incorporate a thiadiazole ring and pyridine moiety. Compared to the target compound:
- Biological Activity : Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting that chloroacetamide groups paired with aromatic systems enhance antiproliferative effects.
Chloroacetamide Herbicides ()
Herbicides like alachlor (C₁₄H₂₀ClNO₂) and pretilachlor (C₁₇H₂₆ClNO₂) share the chloroacetamide backbone but feature bulky alkyl/aryl substituents (e.g., diethylphenyl groups). These modifications enhance lipid solubility, enabling membrane penetration in plants. The target compound’s furan ring may reduce environmental persistence compared to these agrochemicals .
Structural and Functional Comparison Table
Research Implications and Gaps
- Electronic Effects : The furan/thiophene dichotomy warrants further study to optimize pharmacokinetics in drug design.
- Biological Screening: No direct activity data is available for the target compound, emphasizing the need for in vitro assays against therapeutic targets (e.g., cancer cells, microbial pathogens).
Biological Activity
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical formula:
- Molecular Formula : C₁₀H₁₂ClNO₂
- Molecular Weight : 245.73 g/mol
The structure features a furan ring substituted with a chloropropanoyl group and an acetamide moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells. The compound's mechanism of action likely involves:
- Inhibition of Kinase Activity : Targeting kinases that regulate cell cycle progression and apoptosis.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Antitumor Activity
Several studies have reported the antitumor properties of this compound:
- In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranged from 10 to 30 µM, indicating potent activity.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an effective therapeutic agent.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes:
- Kinase Inhibition : The compound has shown promising results in inhibiting Rho kinase (ROCK), which is implicated in various pathophysiological processes including cancer metastasis and cardiovascular diseases. The inhibition of ROCK may lead to reduced cell migration and invasion.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's role in inducing apoptosis.
- Case Study on Lung Cancer : In another study involving A549 lung cancer cells, the compound demonstrated significant inhibition of cell growth and induced G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the key structural features of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity stem from three critical moieties:
- Furan ring : Enhances π-π stacking with aromatic residues in target proteins and participates in hydrogen bonding via its oxygen atom .
- Chloropropanoyl group : The electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions, enabling derivatization (e.g., with amines or thiols). This group also contributes to electrophilic reactivity in biological systems .
- Acetamide linkage : Provides hydrogen-bonding capacity, improving solubility and interaction with enzymes or receptors (e.g., kinase targets) .
Methodological Note: Prioritize spectroscopic characterization (¹H/¹³C NMR, FTIR) to confirm structural integrity and assess electronic effects of substituents .
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
A robust synthesis involves:
- Step 1 : Acylation of 5-(aminomethyl)furan-2-carbaldehyde with 2-chloropropanoyl chloride in anhydrous dichloromethane.
- Step 2 : Use a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts and drive the reaction to completion .
Optimization Strategies:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the chloropropanoyl group).
- Solvent : Anhydrous conditions prevent competing hydrolysis; acetonitrile or DMF may improve yields in polar aprotic environments .
- Purification : Recrystallization from ethanol/water (7:3 v/v) or column chromatography (SiO₂, hexane:ethyl acetate gradient) ensures high purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Assay variability : Differences in cell lines, bacterial strains, or incubation times. Standardize protocols using CLSI guidelines for reproducibility .
- Structural analogs : Compare activity with similar compounds (Table 1) to identify substituent-specific effects.
| Compound | Key Structural Variation | Reported Activity |
|---|---|---|
| N-[4-(2-Chloropropanoyl)phenyl]acetamide | Chloropropanoyl-phenyl backbone | Anticonvulsant, cytotoxic |
| N-{2-[5-(2-Chloroacetyl)phenyl]ethyl}acetamide | Fluorophenyl substitution | Enzyme inhibition |
Methodological Note: Use dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structural features with target affinity .
Q. What computational strategies predict the binding affinity of this compound with disease-relevant proteins?
- Molecular Dynamics (MD) Simulations : Simulate interactions over 100 ns to assess stability with targets like COX-2 or EGFR kinase. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area, and HOMO-LUMO gaps from similar acetamide derivatives .
- Docking Validation : Cross-validate with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Example Finding: In silico studies of a chloropropanoyl analog showed strong hydrogen bonding with EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol), suggesting kinase inhibition potential .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Derivatization Sites :
- Replace the furan methyl group with electron-donating substituents (e.g., methoxy) to reduce oxidative metabolism .
- Modify the chloropropanoyl group to a trifluoromethyl ketone for improved hydrolytic stability .
- In Vitro Assays :
- Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Monitor plasma stability via LC-MS/MS over 24 hours .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if results stem from impurity artifacts or true bioactivity?
- Purity Verification : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and HRMS .
- Control Experiments : Test intermediates (e.g., unacetylated furan derivative) to rule out side-product toxicity.
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify unique pathways affected by the compound vs. impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
